molecular formula C17H10BrClFN5S B2499452 1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1206993-14-7

1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2499452
CAS RN: 1206993-14-7
M. Wt: 450.71
InChI Key: DQBLPSPGIIWTKA-UHFFFAOYSA-N
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Description

The compound "1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine" is a complex molecule that appears to be related to a class of compounds known for their potential antimicrobial activities. The structure of the compound suggests the presence of multiple aromatic rings, which include a bromophenyl group, a chlorophenyl group, and a thiazolyl-triazole moiety. These types of compounds are often explored for their biological activities and could be of interest in the development of new antimicrobial agents.

Synthesis Analysis

The synthesis of related triazole derivatives has been demonstrated in the literature. For instance, a synthesis route for 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol was reported, which involved the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines without any solvent . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate fluorophenyl and chlorophenyl substituents at the relevant positions in the molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including 1H NMR, IR, and Mass spectroscopy . These techniques would likely be applicable in the analysis of the target compound to confirm its structure and purity. Additionally, crystallographic analysis of similar compounds has revealed insights into their hydrogen bonding and molecular interactions, such as the formation of heterodimers through cyclic hydrogen-bonding motifs and weak π-π stacking interactions . These structural features are important as they can influence the biological activity and solubility of the compound.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the triazole and thiazole rings, as well as the halogen substituents. The triazole ring, in particular, is known to participate in various chemical reactions, which could include nucleophilic substitution or coupling reactions with other aromatic systems. The halogens (bromine and chlorine) present in the compound could also be reactive sites for further chemical modifications, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to include moderate solubility in organic solvents due to the presence of multiple aromatic rings and heteroatoms. The compound's melting point, boiling point, and stability would be influenced by the rigid structure and the types of intermolecular interactions it can form, such as hydrogen bonding and halogen interactions. The presence of halogens might also confer a higher molecular weight and density compared to non-halogenated analogs. These properties are crucial for determining the compound's suitability for use in various applications, including medicinal chemistry and materials science.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of similar triazole and thiazole derivatives have been a significant focus in scientific research. For instance, Kariuki et al. (2021) synthesized isostructural thiazole compounds, highlighting their planar molecular structure except for the orientation of fluorophenyl groups. This study provides insights into the crystalline properties of such compounds, relevant for understanding the physical and chemical properties of "1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine" (Kariuki et al., 2021).

Antimicrobial Activities

Research has also been conducted on the antimicrobial activities of triazole derivatives. Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial effectiveness, finding some compounds with good or moderate activities against test microorganisms. This study underscores the potential of triazole compounds, including "1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine," in contributing to antimicrobial research (Bektaş et al., 2007).

Biological Activities

The exploration of biological activities extends beyond antimicrobial properties. For example, Ceylan et al. (2014) investigated the synthesis of hybrid molecules containing azole moieties and their biological activities, including antimicrobial, antilipase, and antiurease activities. This comprehensive approach to understanding the biological impacts of azole derivatives offers a foundation for researching the biological applications of "1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine" (Ceylan et al., 2014).

properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)-5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClFN5S/c18-10-4-5-14(12(20)7-10)25-16(21)15(23-24-25)17-22-13(8-26-17)9-2-1-3-11(19)6-9/h1-8H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBLPSPGIIWTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

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